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Compound of Interest

Compound Name: Benzyl phenyl sulfoxide

Cat. No.: B177147 Get Quote

This guide provides a comprehensive analysis of the key spectroscopic data for benzyl phenyl
sulfoxide (C₁₃H₁₂OS), a molecule of significant interest in organic synthesis and drug

development.[1] Intended for researchers, scientists, and professionals in the field, this

document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves

into the experimental rationale and interpretive nuances that are critical for accurate structural

elucidation and characterization.

Molecular Structure and Spectroscopic Overview
Benzyl phenyl sulfoxide is a chiral sulfoxide that features a phenyl group and a benzyl group

attached to a sulfinyl sulfur atom. This structure gives rise to a unique spectroscopic fingerprint

that is invaluable for its identification and for monitoring its transformations in chemical

reactions.

Molecular Formula: C₁₃H₁₂OS[1]

Molecular Weight: 216.30 g/mol [1]

Structure:

This guide will systematically explore the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry

data of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of hydrogen and

carbon atoms. For benzyl phenyl sulfoxide, both ¹H and ¹³C NMR are essential for confirming

its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of benzyl phenyl sulfoxide is characterized by distinct signals

corresponding to the aromatic protons of the phenyl and benzyl groups, and the diastereotopic

methylene protons of the benzyl group.

Table 1: ¹H NMR Spectroscopic Data of Benzyl Phenyl Sulfoxide

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

7.46-7.37 multiplet 5H Phenyl-H

7.29-7.23 multiplet 3H Benzyl-H (meta, para)

6.98 multiplet 2H Benzyl-H (ortho)

4.12 doublet (J = 12.5 Hz) 1H
CH₂ (diastereotopic

Hₐ)

4.00 doublet (J = 12.5 Hz) 1H
CH₂ (diastereotopic

Hₑ)

Data obtained in CDCl₃ at 500 MHz.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The most telling feature of the ¹H NMR spectrum of benzyl phenyl sulfoxide is the

appearance of the benzylic methylene protons as two distinct doublets, a classic AB quartet.

This is a direct consequence of the chirality at the sulfur center, which renders the two

methylene protons diastereotopic. Even in an achiral solvent, these protons reside in different

chemical environments and thus have different chemical shifts. Their coupling to each other
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gives rise to the observed doublet of doublets (or AB quartet). The large geminal coupling

constant (J = 12.5 Hz) is characteristic of such systems.

The aromatic region of the spectrum displays a series of multiplets corresponding to the ten

aromatic protons. The signals for the phenyl group directly attached to the sulfoxide are

typically found slightly downfield compared to those of the benzyl group's phenyl ring due to the

electron-withdrawing nature of the sulfinyl group. The deshielding effect of the S=O bond

influences the chemical shifts of nearby protons.[2][3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique

carbon atom in benzyl phenyl sulfoxide gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data of Benzyl Phenyl Sulfoxide

Chemical Shift (δ) (ppm) Assignment

142.63 Phenyl-C (quaternary, attached to S)

131.16 Phenyl-C (para)

130.33 Benzyl-C (quaternary)

129.06 Phenyl-C (ortho/meta)

128.83 Benzyl-C (ortho/meta)

128.42 Benzyl-C (para)

128.23 Benzyl-C (ortho/meta)

124.43 Phenyl-C (ortho/meta)

63.52 CH₂ (benzylic carbon)

Data obtained in CDCl₃ at 125 MHz.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum
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The ¹³C NMR spectrum complements the ¹H NMR data in confirming the structure. The

downfield chemical shift of the benzylic carbon at 63.52 ppm is characteristic of a carbon atom

attached to a sulfur atom in a sulfoxide. The aromatic region shows a number of signals

between 124 and 143 ppm. The quaternary carbons, C-S and the ipso-carbon of the benzyl

group, are readily identifiable. The remaining aromatic signals can be assigned based on

established substituent effects and comparison with related structures.

Experimental Protocol for NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of benzyl phenyl sulfoxide into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

Cap the tube and gently agitate until the sample is fully dissolved. The use of a deuterated

solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining

sharp, well-resolved peaks.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key

parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds)

to allow for full relaxation of the protons.
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For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to

singlets for each carbon.[5][6] A sufficient number of scans should be acquired to achieve

an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.[5]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Relationship Diagram for NMR Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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